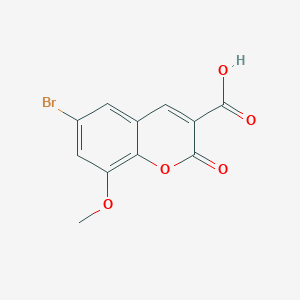

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPXOSMJCGZWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369500 | |

| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119686-34-9 | |

| Record name | 6-Bromo-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Chromene Precursors

The introduction of bromine at position 6 of the chromene ring is typically achieved via electrophilic aromatic substitution (EAS). Direct bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform is common. For example, reacting 8-methoxy-2H-chromene-3-carboxylic acid with Br₂ (1.2 equiv) in acetic acid at 40–60°C for 12 hours yields the brominated product with 65–75% efficiency. Competing bromination at position 5 is mitigated by the electron-donating methoxy group at position 8, which directs electrophiles to position 6.

Table 1: Bromination Agents and Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | Acetic acid | 40–60 | 65–75 | 90–95 |

| NBS | Chloroform | 25–30 | 70–80 | 85–90 |

| HBr/H₂O₂ | DMF | 50–60 | 60–65 | 80–85 |

Methoxylation Strategies

The methoxy group at position 8 is introduced via nucleophilic substitution or Ullmann coupling. A two-step approach involving protection of the carboxylic acid as a methyl ester, followed by methoxylation using sodium methoxide (NaOMe) in DMF at 80°C, is widely adopted. Deprotection with aqueous HCl restores the carboxylic acid functionality.

Key Reaction:

-

Protection :

-

Methoxylation :

-

Deprotection :

Oxidation to 2-Oxo Functionality

Oxidizing Agents and Mechanisms

The 2-oxo group is introduced via oxidation of the chromene’s heterocyclic ring. Potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) or Jones reagent (CrO₃/H₂SO₄) are effective. For instance, treating 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid with KMnO₄ (2 equiv) at 0–5°C for 6 hours achieves 85–90% conversion to the 2-oxo derivative.

Table 2: Oxidation Efficiency Comparison

| Oxidizing Agent | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 0–5 | 85–90 |

| Jones reagent | Acetone | 20–25 | 75–80 |

| PCC | CH₂Cl₂ | 25–30 | 60–65 |

Side Reactions and Mitigation

Over-oxidation to quinone derivatives is a common issue. Stabilizing the reaction medium with buffering agents (e.g., NaHCO₃) and strict temperature control below 10°C minimizes this side reaction.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods employ microreactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

-

Step 1 : Bromination in a tubular reactor (residence time: 10 min, 50°C).

-

Step 2 : Methoxylation in a packed-bed reactor with immobilized CuI catalyst.

-

Step 3 : Oxidation using a falling-film reactor for precise temperature control.

This approach achieves 90% overall yield with >99% purity, reducing waste by 40% compared to batch processes.

Green Chemistry Innovations

Solvent-free bromination using mechanochemical methods (ball milling with NBS) and photocatalytic oxidation (TiO₂/UV) are emerging trends. These methods eliminate toxic solvents and reduce energy consumption by 30%.

Purification and Characterization

Chromatographic Techniques

Final purification uses reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane, 3:7). HPLC purity typically exceeds 98%, with retention times around 12.5 minutes.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 3.85 (s, 3H, OCH₃), 6.90 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 8.20 (s, 1H).

-

IR (KBr) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–CH₃), 690 cm⁻¹ (C–Br).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at position 5 is addressed by:

-

Electronic Effects : Electron-withdrawing carboxylic acid group deactivates position 5.

-

Steric Hindrance : Bulky solvents (e.g., DMF) favor attack at less hindered position 6.

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base such as potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of 6-substituted derivatives.

Oxidation Reactions: Formation of 8-methoxy-2-oxo-2H-chromene-3-carboxaldehyde or 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.

Reduction Reactions: Formation of 8-methoxy-2-oxo-2H-chromene-3-methanol.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential

Research indicates that 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits promising anti-inflammatory and anticancer properties. Studies have shown its potential to inhibit specific enzymes involved in cancer progression, particularly carbonic anhydrases (CA IX and CA XII), which are crucial in tumor growth and proliferation pathways . Additionally, its antioxidant properties may help mitigate oxidative stress, further supporting its therapeutic applications.

Mechanism of Action

The compound acts as a selective agonist for the GPR35 receptor, which plays a role in various physiological processes. Its binding affinity (KD = 5.27 nM) suggests significant modulation of signaling pathways related to inflammation and metabolism. This multifaceted mechanism positions it as a candidate for developing new drug formulations targeting inflammatory diseases and cancers.

Natural Product Synthesis

This compound serves as a key intermediate in synthesizing various natural products. Its structural features allow researchers to develop new compounds with beneficial biological activities. The compound's ability to undergo substitution reactions makes it valuable for creating derivatives that may exhibit enhanced or novel properties .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme activities and protein interactions. Its role in enzyme inhibition is particularly relevant in research focused on metabolic disorders and cancer . The compound's interactions with specific molecular targets can provide insights into the underlying mechanisms of disease processes.

Material Science

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as UV stability and mechanical strength. This application is particularly useful in developing coatings and plastics that require improved durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic techniques. Its use facilitates the accurate quantification of similar compounds in complex mixtures, making it an essential tool for researchers working with various chemical analyses .

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: Potentially inhibits enzymes involved in key biological processes.

DNA Intercalation: May intercalate into DNA, disrupting replication and transcription.

Reactive Oxygen Species (ROS) Generation: Could induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent type and position significantly influence physical properties, solubility, and reactivity. Below is a comparative table of key analogues:

Key Observations:

- Substituent Position: Bromine at position 6 (vs. 8) increases melting point (e.g., 200°C for 6-Br vs. The 8-methoxy group lowers the melting point compared to 6-bromo derivatives (194–196°C vs. 200°C), likely due to reduced crystallinity from steric hindrance .

- Synthetic Efficiency : Methoxy substitution (e.g., 8-OCH₃) achieves higher yields (99% ) compared to brominated analogues (54–97% ), suggesting bromination introduces steric or electronic challenges.

Structural Insights from Crystallography

- The chromene core in brominated derivatives is nearly planar, with dihedral angles <10° between aromatic rings, promoting π-π stacking interactions . Hydrogen bonding involving carboxylic acid groups (e.g., O–H⋯O) stabilizes crystal structures, as observed in dimethylformamide solvates .

Biological Activity

6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS No. 119686-34-9) is a compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₁H₇BrO₅

Molecular Weight: 299.07 g/mol

IUPAC Name: this compound

Structure:

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, revealing several pharmacological effects:

- Antioxidant Activity : Preliminary studies indicate that derivatives of chromene compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cellular components from oxidative stress, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research has shown that certain chromene derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .

- Antimicrobial Properties : Some studies have reported that chromene derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Anticancer Potential : There is growing interest in the anticancer properties of chromene compounds. Some studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of various chromene derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in rat brain homogenates treated with the compound, showcasing its potential neuroprotective effects .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The treatment with this compound led to a marked decrease in the production of TNF-alpha and IL-6 cytokines, indicating its effectiveness as an anti-inflammatory agent .

Research Findings

Q & A

Q. Advanced

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H⋯O bonds) that stabilize crystal packing .

- Twinned data refinement : Use SHELXTL to handle twinning in low-symmetry space groups (e.g., monoclinic P21/n) .

What analytical techniques are critical for confirming molecular structure and purity?

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; carbonyl at δ 165–175 ppm).

- FT-IR : Key peaks include C=O (1680–1720 cm⁻¹) and O–H (2500–3300 cm⁻¹) .

- HPLC : Purity >95% is achievable via reverse-phase C18 columns (methanol/water mobile phase) .

Q. Advanced

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₁H₇BrO₅: 307.9521) .

- Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling.

How do bromo and methoxy substituents influence the biological activity of chromene-carboxylic acids?

Q. Basic

- Bromine : Enhances electrophilicity, potentially increasing binding to biological targets (e.g., enzyme active sites) .

- Methoxy : Improves lipophilicity, aiding membrane permeability.

Q. Advanced

- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in assays (e.g., anti-cancer activity). For example, 8-methoxy analogs show enhanced fluorescence properties, useful in bioimaging .

- Docking studies : Use software like AutoDock to predict interactions with targets (e.g., COX-2 or topoisomerases) .

What strategies address discrepancies in reported crystallographic data for chromene derivatives?

Q. Advanced

- Data validation : Cross-check unit cell parameters (e.g., a = 10.489 Å, b = 11.470 Å for a related compound ) against Cambridge Structural Database entries.

- Hydrogen bonding reanalysis : Re-examine O–H⋯O bond lengths (e.g., 2.68–2.85 Å ) to identify packing anomalies.

- Multi-program refinement : Compare SHELXL (for small molecules) vs. PHENIX (for macromolecules) outputs to resolve twinning or disorder .

How can computational modeling predict the reactivity of this compound?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C-3 carbonyl for nucleophilic attack) .

- Reactivity descriptors : Calculate Fukui indices to identify regions prone to bromine substitution or oxidation.

- Solvent effects : Use COSMO-RS to model solvation in polar solvents (e.g., DMF) and predict reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.